molecular formula C9H5F3N2S2 B14567163 Benzothiazole, 2-[(trifluorothioacetyl)amino]- CAS No. 61881-13-8

Benzothiazole, 2-[(trifluorothioacetyl)amino]-

Cat. No.: B14567163
CAS No.: 61881-13-8
M. Wt: 262.3 g/mol
InChI Key: GADSAUXVHUKRKN-UHFFFAOYSA-N
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Description

Benzothiazole, 2-[(trifluorothioacetyl)amino]- is a derivative of benzothiazole, a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological and pharmacological properties, making them significant in various fields such as medicinal chemistry, biochemistry, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminothiophenol with various aldehydes, ketones, acids, or acyl chlorides. One common method includes the use of molecular iodine as a catalyst in the presence of tert-butoxide and pyridine under reflux conditions . Another approach involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium . These methods offer high yields and short reaction times.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles, utilizing environmentally friendly reagents and conditions. For example, the condensation of 2-aminobenzenethiol with aldehydes or ketones in the presence of a green catalyst such as samarium triflate . This method is not only efficient but also reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2-[(trifluorothioacetyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Molecular oxygen, singlet oxygen.

    Reducing Agents: Sodium borohydride.

    Catalysts: Iodine, samarium triflate.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .

Scientific Research Applications

Benzothiazole, 2-[(trifluorothioacetyl)amino]- has numerous scientific research applications:

Mechanism of Action

The mechanism of action of benzothiazole, 2-[(trifluorothioacetyl)amino]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Molecular docking studies have shown that benzothiazole derivatives can bind to various protein targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzothiazole, 2-[(trifluorothioacetyl)amino]- stands out due to its trifluorothioacetyl group, which imparts unique chemical and biological properties. This functional group enhances the compound’s stability and reactivity, making it a valuable scaffold for drug development and other applications .

Properties

CAS No.

61881-13-8

Molecular Formula

C9H5F3N2S2

Molecular Weight

262.3 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanethioamide

InChI

InChI=1S/C9H5F3N2S2/c10-9(11,12)7(15)14-8-13-5-3-1-2-4-6(5)16-8/h1-4H,(H,13,14,15)

InChI Key

GADSAUXVHUKRKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=S)C(F)(F)F

Origin of Product

United States

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